molecular formula C15H23NO2S B10973866 2-Methyl-1-{[4-(propan-2-yl)phenyl]sulfonyl}piperidine

2-Methyl-1-{[4-(propan-2-yl)phenyl]sulfonyl}piperidine

Cat. No.: B10973866
M. Wt: 281.4 g/mol
InChI Key: JUIPMAKONVFJMJ-UHFFFAOYSA-N
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Description

2-Methyl-1-{[4-(propan-2-yl)phenyl]sulfonyl}piperidine is a synthetic organic compound featuring a piperidine ring substituted with a methyl group and a sulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-{[4-(propan-2-yl)phenyl]sulfonyl}piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.

    Attachment of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Substitution on the Phenyl Ring: The isopropyl group is introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of sulfides or thiols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-Methyl-1-{[4-(propan-2-yl)phenyl]sulfonyl}piperidine is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of sulfonyl-containing piperidines on biological systems. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.

Medicine

Medicinally, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities. Its structure allows for the design of molecules with improved pharmacokinetic and pharmacodynamic profiles.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-{[4-(propan-2-yl)phenyl]sulfonyl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The piperidine ring may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-{[4-(methyl)phenyl]sulfonyl}piperidine: Similar structure but with a methyl group instead of an isopropyl group.

    2-Methyl-1-{[4-(ethyl)phenyl]sulfonyl}piperidine: Similar structure but with an ethyl group instead of an isopropyl group.

    2-Methyl-1-{[4-(tert-butyl)phenyl]sulfonyl}piperidine: Similar structure but with a tert-butyl group instead of an isopropyl group.

Uniqueness

The uniqueness of 2-Methyl-1-{[4-(propan-2-yl)phenyl]sulfonyl}piperidine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The isopropyl group may confer distinct steric and electronic properties compared to other alkyl groups, potentially leading to unique interactions with molecular targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H23NO2S

Molecular Weight

281.4 g/mol

IUPAC Name

2-methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine

InChI

InChI=1S/C15H23NO2S/c1-12(2)14-7-9-15(10-8-14)19(17,18)16-11-5-4-6-13(16)3/h7-10,12-13H,4-6,11H2,1-3H3

InChI Key

JUIPMAKONVFJMJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

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